Isoxanthopterin

Descripción general

Descripción

Isoxanthopterin es un derivado de pteridina, específicamente un análogo de pteridina de la guanina. Es un compuesto que se encuentra naturalmente en varios organismos, incluidos crustáceos e insectos. This compound es conocido por su papel en la pigmentación y sus propiedades ópticas únicas, lo que lo convierte en un tema importante de estudio tanto en la investigación biológica como en la química .

Métodos De Preparación

Isoxanthopterin se puede sintetizar a través de varios métodos. Un enfoque implica la condensación de 2,5-diamino-6-metilamino-3H-pirimidin-4-ona con glioxalato de etilo, seguido de hidroximetilación con metanol y persulfato de amonio . Otro método incluye la condensación de la misma pirimidinona con piruvato de etilo, seguido de bromación e hidroxilación

Análisis De Reacciones Químicas

Isoxanthopterin experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados de pteridina.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de pteridina.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos amino.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Isoxanthopterin tiene varias aplicaciones de investigación científica:

Investigación biológica: this compound se estudia por su papel en la pigmentación de crustáceos e insectos.

Investigación médica: This compound ha sido investigado por sus posibles efectos inhibitorios sobre la síntesis de ARN y ADN, convirtiéndolo en un compuesto de interés en la investigación del cáncer.

Investigación química: La estructura y reactividad únicas del compuesto lo convierten en un tema valioso en el estudio de la química de la pteridina.

Mecanismo De Acción

Isoxanthopterin ejerce sus efectos interfiriendo con la síntesis de ARN y ADN. Actúa como un inhibidor en la vía de la pteridina, afectando la síntesis del ARN ribosomal y el ADN. Se cree que esta inhibición es el resultado de una interacción entre this compound y ácidos nucleicos, particularmente el ADN . En los sistemas biológicos, this compound juega un papel en la pigmentación y la división celular.

Comparación Con Compuestos Similares

Isoxanthopterin es similar a otros compuestos de pteridina como:

Xanthopterin: Otro derivado de pteridina involucrado en la pigmentación.

Leucopterin: Conocido por su papel en la coloración de ciertos insectos.

Drosopterin: Un pigmento que se encuentra en los ojos de Drosophila melanogaster.

Sepiapterin: Involucrado en la biosíntesis de tetrahidrobiopterina, un cofactor esencial en varias reacciones enzimáticas

This compound es único debido a sus propiedades ópticas específicas y su papel en los sistemas reflectantes de los ojos de los crustáceos, lo que lo distingue de otros compuestos de pteridina .

Propiedades

IUPAC Name |

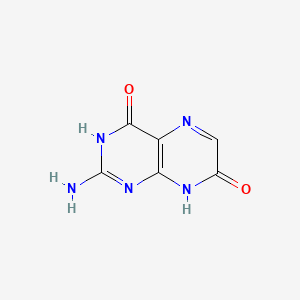

2-amino-3,8-dihydropteridine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKCOBIIZKYKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC1=O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200949 | |

| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.005 mg/mL | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-69-1 | |

| Record name | Isoxanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxanthopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxanthopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxanthopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopteridine-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXANTHOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR11PF6TYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Isoxanthopterin has been shown to bind to DNA in a specific manner. [] This binding enhances this compound's fluorescence, suggesting a close interaction, possibly intercalation. [] This interaction significantly affects the enzymatic activity of DNase. [] this compound also inhibits ribosomal RNA (rRNA) synthesis and, to a lesser extent, DNA synthesis in developing Oncopeltus fasciatus eggs. [, ] This inhibitory effect on rRNA synthesis coincides with the natural decrease of xanthopterin, another pteridine, during egg development. []

A: * Molecular formula: C6H5N5O2* Molecular weight: 179.13 g/mol* Spectroscopic data: this compound exhibits characteristic UV absorbance and fluorescence properties. The absorption and fluorescence emission spectra shift to lower energies with increasing pH, indicating protonation/deprotonation. [] The pKa values determined from these spectral shifts are 8.3 and 8.5, respectively. [] These changes are attributed to the protonation/deprotonation of the nitrogen atom at position 3. []

A: this compound forms crystals that can exist in different polymorphs. Research has identified both biogenic and synthetic polymorphs, each exhibiting unique crystal structures. [] Biogenic this compound crystals function as efficient reflectors in the eyes of decapod crustaceans. [, ] The high refractive index (n=1.96) calculated for the hydrogen-bonded plane of this compound crystals contributes to their excellent reflective properties. []

A: While this compound itself is not known to have catalytic properties, its production is linked to the enzyme xanthine dehydrogenase. This enzyme utilizes pterin as an alternate substrate and hydroxylates it to produce this compound in the presence of NAD+. [] This reaction is detectable due to the blue fluorescence emitted by this compound under long-wave ultraviolet light (365 nm). [] This property is utilized in a qualitative assay to estimate xanthine dehydrogenase activity in legume nodules. []

A: Yes, QM/MM molecular dynamics simulations have been employed to investigate the deamination process of this compound catalyzed by the enzyme this compound deaminase. [] These simulations, using updated PM3 parameters for zinc ions, suggest that histidine 285 (His285) plays a more crucial role than aspartic acid 336 (Asp336) in the proton transfer mechanism of this compound deamination. []

ANone: Research primarily focuses on the natural occurrence and biological roles of this compound, with limited information available regarding its stability and formulation for pharmaceutical purposes.

ANone: Detailed information about the absorption, distribution, metabolism, and excretion of this compound is limited. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.

A: While this compound's biological effects have been observed, its potential therapeutic applications require further investigation. Studies primarily focus on its role in pteridine metabolism and its interactions with DNA and RNA synthesis. [, , ]

ANone: Resistance and cross-resistance mechanisms related to this compound have not been extensively studied.

ANone: Research primarily focuses on the natural occurrence and biological activity of this compound. Detailed toxicological studies and safety profiles are limited.

ANone: Specific drug delivery and targeting strategies for this compound have not been extensively researched.

ANone: Several analytical methods have been employed to characterize and quantify this compound.

- High-performance liquid chromatography (HPLC): Used for separating and quantifying this compound in various biological samples, including urine. [, , , , , ]

- Fluorescence detection (FLD): Utilized in conjunction with HPLC to detect and quantify this compound based on its fluorescence properties. [, , , ]

- Electrospray ionization mass spectrometry (ESI-MS): Coupled with HPLC to provide accurate mass measurements for this compound identification and quantification. []

- Synchronous fluorescence spectroscopy: Employed for rapid and sensitive determination of this compound in biological samples. [, , ]

- Surface-enhanced Raman spectroscopy (SERS): Utilized for sensitive detection of this compound adsorbed onto silver colloids. []

ANone: Currently, limited data is available on the ecotoxicological effects and degradation pathways of this compound.

ANone: Specific studies focusing on the dissolution rate and solubility of this compound in various media are scarce.

ANone: Validation of analytical methods used for quantifying this compound typically involves assessing accuracy, precision, and specificity. These studies are essential for ensuring reliable and reproducible measurements of this compound levels in biological samples.

ANone: Information specifically addressing quality control and assurance measures for this compound during development, manufacturing, and distribution is limited.

ANone: Research on the potential of this compound to elicit an immune response and strategies to modulate its immunogenicity is limited.

ANone: Specific information regarding interactions between this compound and drug transporters is currently unavailable.

ANone: Detailed research on this compound's potential to affect drug-metabolizing enzymes is scarce.

ANone: Research primarily focuses on the natural occurrence and biological roles of this compound. Specific studies on its compatibility with biological systems and its biodegradability are limited.

ANone: While this compound is a naturally occurring pteridine, information regarding specific alternatives or substitutes with comparable biological activity is scarce.

ANone: Detailed information on recycling and waste management practices specifically for this compound is limited.

ANone: Research on this compound often utilizes standard laboratory equipment and techniques for chemical synthesis, separation, characterization, and biological assays. Specialized instruments, such as those used for fluorescence spectroscopy and mass spectrometry, are employed for detailed analysis.

A: Research on this compound and its related compounds, pteridines, has a rich history, dating back to early studies on pigments found in insects and other organisms. [, ] Significant milestones include:

- Early synthesis and characterization: this compound was first synthesized in the 1940s. []

- Identification as a natural product: this compound was found in various organisms, including insects, fish, and amphibians, and its role in pigmentation was investigated. [, , , ]

- Elucidation of its biosynthesis: The biosynthetic pathway of this compound, involving enzymes like xanthine dehydrogenase, was gradually elucidated. [, , ]

- Discovery of its interactions with DNA and RNA: Studies revealed the binding of this compound to DNA and its inhibitory effects on nucleic acid synthesis. [, ]

- Exploration of its biological activities: this compound's potential roles in various biological processes, such as cell differentiation, apoptosis, and oxidative stress, have been investigated. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.